Technical Documentation Center

(S)-(-)-Dropropizine-d4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-(-)-Dropropizine-d4

Core Science & Biosynthesis

Foundational

Technical Guide: Racemic Dropropizine-d4 vs. (S)-(-)-Dropropizine-d4 in Bioanalysis

The following technical guide details the structural, pharmacological, and analytical distinctions between racemic Dropropizine-d4 and its enantiopure counterpart, (S)-(-)-Dropropizine-d4. Executive Summary In high-preci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, pharmacological, and analytical distinctions between racemic Dropropizine-d4 and its enantiopure counterpart, (S)-(-)-Dropropizine-d4.

Executive Summary

In high-precision LC-MS/MS bioanalysis, the choice between Racemic Dropropizine-d4 and (S)-(-)-Dropropizine-d4 is dictated by the selectivity of the assay (chiral vs. achiral) and the clinical endpoint (total drug vs. active enantiomer).[1]

  • Racemic Dropropizine-d4 is an isotopic mixture of (R) and (S) enantiomers.[1] It is the cost-effective standard for achiral assays quantifying total dropropizine.[1]

  • (S)-(-)-Dropropizine-d4 is the enantiopure internal standard (IS).[1] It is the critical requirement for chiral assays quantifying Levodropropizine (the active antitussive) to prevent peak misidentification and ensure accurate normalization on chiral stationary phases.

Molecular Architecture & Stereochemistry

Dropropizine is a phenylpiperazine derivative.[2][3] The "d4" designation typically refers to the substitution of four hydrogen atoms with deuterium, most commonly on the phenyl ring or the piperazine moiety, to ensure metabolic stability and sufficient mass shift (+4 Da) for mass spectrometry.

Structural Comparison

The core difference lies in the stereocenter at the C2 position of the propanediol chain.

  • Racemic Dropropizine-d4: Contains a 1:1 mixture of (2R) and (2S) isomers.[1]

  • (S)-(-)-Dropropizine-d4: Contains only the (2S) isomer, corresponding to Levodropropizine.[1]

ChemicalStructure cluster_0 Racemic Dropropizine-d4 cluster_1 (S)-(-)-Dropropizine-d4 Rac_R (R)-Isomer-d4 Rac_S (S)-Isomer-d4 Mix 1:1 Mixture Mix->Rac_R Mix->Rac_S Pure_S (S)-Isomer-d4 (Levodropropizine IS)

Figure 1: Stereochemical composition of the two internal standards.[1]

Clinical Context & The "Fit-for-Purpose" Criterion[1]

Understanding the drug's pharmacology is essential for selecting the correct IS.

  • Dropropizine (Racemate): Historically used, but the (R)-enantiomer (dextrodropropizine) contributes to sedation and side effects without significant antitussive benefit.[4]

  • Levodropropizine (S-Enantiomer): The therapeutically active form.[1] It is a peripherally acting antitussive with a better safety profile.[5] Modern clinical studies focus almost exclusively on Levodropropizine.

The Analytical Consequence: Because the industry has shifted to Levodropropizine, regulatory bodies (FDA/EMA) often require enantioselective methods to prove that no in vivo chiral inversion occurs (conversion of S to R) and to quantify the active drug accurately.

Analytical Strategy: When to Use Which Standard?

The choice of IS depends on the chromatography mode.

Scenario A: Achiral Chromatography (Reverse Phase C18)

Goal: Quantify Total Dropropizine.

  • Column: C18 (e.g., Agilent Zorbax or Waters BEH).

  • Behavior: The (R) and (S) enantiomers co-elute as a single peak.

  • Preferred IS: Racemic Dropropizine-d4 .[1]

  • Reasoning: Since the analyte elutes as one peak, the racemic IS also elutes as one peak. They behave identically. Using the expensive (S)-IS here is wasteful but technically acceptable.[1]

Scenario B: Chiral Chromatography

Goal: Quantify Levodropropizine (S) specifically, separating it from (R).

  • Column: Chiral Stationary Phase (e.g., Chiralpak IG-3 or AD-RH).[1]

  • Behavior: The (R) and (S) enantiomers separate into two distinct peaks with different retention times.

  • Preferred IS: (S)-(-)-Dropropizine-d4 .

The Risk of Using Racemic IS in Chiral Assays

If you use Racemic Dropropizine-d4 on a chiral column, the IS will split into two peaks:

  • (R)-Dropropizine-d4[1]

  • (S)-Dropropizine-d4[1][6][7]

Critical Error: If the mass spectrometer integration window is set incorrectly, or if the "Isotopic Effect" causes a slight retention shift, the software might integrate the wrong IS peak (e.g., normalizing the S-analyte against the R-IS). This leads to quantitation errors because matrix effects (ion suppression) can differ at the two different elution times.

MethodSelection Start Select Analytical Goal Decision Is the Assay Chiral? Start->Decision No NO (Achiral C18) Analyte = Total Dropropizine Decision->No Co-elution Yes YES (Chiral Column) Analyte = Levodropropizine Decision->Yes Separation Outcome1 Use Racemic Dropropizine-d4 (Cost Effective) No->Outcome1 Outcome2 Use (S)-(-)-Dropropizine-d4 (High Precision) Yes->Outcome2 Risk RISK: Using Racemic IS here creates two IS peaks. Must manually select (S)-IS peak. Yes->Risk Alternative

Figure 2: Decision tree for Internal Standard selection based on chromatographic mode.

Experimental Protocol: Chiral LC-MS/MS Quantification

This protocol describes the quantification of Levodropropizine using (S)-(-)-Dropropizine-d4 to ensure regulatory compliance (E-E-A-T).

Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: Human Plasma (K2EDTA).

  • Internal Standard: Spiking solution of (S)-(-)-Dropropizine-d4 (100 ng/mL in MeOH).

  • Extraction:

    • Aliquot 200 µL plasma.[8]

    • Add 20 µL IS working solution.

    • Add 50 µL 0.1 M NaOH (to basify and ensure non-ionized state for extraction).

    • Add 3 mL TBME (tert-butyl methyl ether) or Ethyl Acetate.[1]

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

    • Evaporate supernatant under N2 stream at 40°C.

    • Reconstitute in Mobile Phase.

LC-MS/MS Conditions
  • Column: Chiralpak IG-3 (150 x 4.6 mm, 5 µm).[1] Note: The IG series is robust for reverse-phase solvents.[1]

  • Mobile Phase: Methanol:Ammonium Bicarbonate (10mM, pH 9.0) [80:20 v/v].

    • Expert Insight: Basic pH improves peak shape for basic drugs like piperazines on polysaccharide chiral columns.

  • Flow Rate: 0.8 mL/min.

  • Detection (MRM): Positive ESI.

    • Analyte (Levodropropizine): 237.2 → 120.1 m/z

    • IS ((S)-d4): 241.2 → 124.1 m/z (Assuming d4-piperazine label) OR 241.2 → 120.1 (if d4-phenyl label, fragment might retain label).[1] Always verify the fragmentation pattern of your specific d4 batch.

Summary of Differences

FeatureRacemic Dropropizine-d4(S)-(-)-Dropropizine-d4
Stereochemistry Mixture of (R) and (S)Pure (S) Enantiomer
Primary Application Achiral quantification of total dropropizineChiral quantification of Levodropropizine
Cost LowerHigher
Chiral Column Behavior Elutes as two peaks (R and S)Elutes as one peak (S)
Risk Factor High risk of integration error in chiral assaysLow risk; "Gold Standard" for chiral work
Regulatory Status Suitable for legacy/screening methodsRequired for enantioselective PK studies

References

  • Tagawa, Y., et al. (2005).[9] Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma. Journal of Chromatography B. Link

  • Ravi, V. B., et al. (2019). Enantioselective LC-ESI-MS/MS determination of dropropizine enantiomers in rat plasma and application to a pharmacokinetic study. Biomedical Chromatography. Link

  • Machado, A. K., et al. (2019).[10] Characteristics, Properties and Analytical Methods for Determination of Dropropizine and Levodropropizine: A Review. Critical Reviews in Analytical Chemistry. Link

  • FDA Guidance for Industry. (2023). Bioanalytical Method Validation. Link

Sources

Exploratory

Precision Deuteration in Antitussive Development: Stability Profiling and Bioanalytical Validation

Executive Summary The strategic incorporation of deuterium into antitussive agents—most notably morphinans like dextromethorphan—represents a paradigm shift in medicinal chemistry. By exploiting the Deuterium Kinetic Iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of deuterium into antitussive agents—most notably morphinans like dextromethorphan—represents a paradigm shift in medicinal chemistry. By exploiting the Deuterium Kinetic Isotope Effect (DKIE) , developers can enhance the pharmacokinetic (PK) profile of established antitussives without altering their pharmacodynamic (PD) selectivity.

However, the stability of these agents in biological matrices is two-fold:

  • Metabolic Stability (In Vivo/In Vitro): The intended resistance to enzymatic degradation (e.g., CYP2D6).

  • Isotopic Stability (Ex Vivo): The risk of deuterium-to-protium (D/H) exchange during bioanalytical sample preparation, which can invalidate regulatory submissions.

This guide provides a technical roadmap for assessing both forms of stability, grounded in FDA M10 guidelines and thermodynamic principles.

Part 1: The Physicochemical Basis of Deuteration

The "Deuterium Switch" relies on the fundamental difference in bond dissociation energy (BDE) between carbon-protium (C-H) and carbon-deuterium (C-D) bonds.

The Kinetic Isotope Effect (DKIE)

Deuterium (


H) has twice the atomic mass of protium (

H).[1][] This increased mass lowers the zero-point vibrational energy (ZPE) of the C-D bond.[1] Consequently, the activation energy required to reach the transition state for bond cleavage is significantly higher.

Table 1: Comparative Bond Energetics

ParameterC-H BondC-D BondImpact on Antitussive
Bond Length ~1.09 Å~1.08 Å (Shorter)Steric conservation (receptor binding unchanged)
Bond Dissociation Energy ~98 kcal/mol~100 kcal/molPrimary KIE: Slower oxidative metabolism
Vibrational Frequency ~2900 cm⁻¹~2100 cm⁻¹Lower ground-state energy
Mechanism of Action in Antitussives

In antitussives like dextromethorphan, the primary clearance pathway is O-demethylation by CYP2D6. This reaction proceeds via a hydrogen atom abstraction (HAT) mechanism. Replacing the methyl hydrogens with deuterium (


) impedes this abstraction step.

KIE_Mechanism Substrate Antitussive (C-H) Transition Transition State Substrate->Transition Low Activation Energy Deut_Substrate Deuterated Antitussive (C-D) Deut_Substrate->Transition High Activation Energy (ΔG++) Product Metabolite Transition->Product CYP450 Oxidation

Figure 1: The Deuterium Kinetic Isotope Effect (DKIE) creates a higher activation energy barrier for metabolic clearance.

Part 2: Metabolic Stability Profiling (In Vitro)

The first "stability" metric is the drug's resistance to metabolism. This is assessed using liver microsomes (HLM) or recombinant CYP enzymes.[3]

Experimental Protocol: Microsomal Intrinsic Clearance ( )

Objective: Quantify the reduction in intrinsic clearance due to deuteration.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Dextromethorphan (Control) vs. d3-Dextromethorphan.

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike test compound (1 µM final). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Note: Do not use the deuterated analyte as the IS for the non-deuterated analog if mass resolution is insufficient; use a structural analog like Levallorphan.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope is 

.

Part 3: Bioanalytical Stability in Matrices (Ex Vivo)

This section addresses the risk . For a deuterated drug to be viable, the deuterium label must not exchange with hydrogen (protium) in the biological matrix (plasma/urine) or during the extraction process.

Critical Risk: If the deuterium is placed at an acidic position (e.g., alpha to a carbonyl or amine), it may undergo keto-enol tautomerization or acid-catalyzed exchange, reverting the drug to its non-deuterated form (


). This leads to underestimation of the deuterated drug concentration.
Protocol: Assessment of D/H Exchange (FDA M10 Compliance)

This protocol validates that the label is stable during sample handling.

Step 1: Matrix Stability (Bench-Top)

  • Spike d-Antitussive into blank human plasma at Low QC and High QC levels.

  • Divide into two aliquots:

    • Aliquot A: Extract immediately (

      
      ).
      
    • Aliquot B: Incubate at ambient temperature for 24 hours (

      
      ).
      
  • Extract and analyze via LC-MS/MS.

  • Acceptance Criteria: The mean concentration at

    
     must be within ±15% of 
    
    
    
    . Furthermore, monitor the mass transition of the non-deuterated analog. If the non-deuterated peak area increases significantly in Aliquot B, D/H exchange is occurring.

Step 2: Processed Sample Stability (Acidic/Basic Challenge) Antitussives are often extracted using acidic or basic steps.

  • Spike d-Antitussive into reconstitution solvent (e.g., 0.1% Formic Acid in Water).

  • Store in the autosampler for 48 hours.

  • Monitor for the appearance of the

    
     isotope peak (loss of Deuterium).
    
Bioanalytical Decision Workflow

Stability_Workflow Start Deuterated Candidate Selection Exchange_Check Is D-label at exchangeable site? (e.g., alpha-carbonyl, amine) Start->Exchange_Check Matrix_Test Incubate in Plasma (24h, 37°C) Exchange_Check->Matrix_Test Potential Risk Pass Proceed to FDA M10 Validation Exchange_Check->Pass Non-exchangeable (e.g., aromatic) MS_Analysis LC-MS/MS Analysis Monitor M+n (Drug) and M+0 (Protio) Matrix_Test->MS_Analysis Result_Check Is Protio (H) signal detected? MS_Analysis->Result_Check Result_Check->Pass No (Stable) Fail Reject Candidate (Label Instability) Result_Check->Fail Yes (Back-exchange)

Figure 2: Workflow to rule out isotopic instability before full method validation.

Part 4: Case Study – Dextromethorphan (DXM)

The Challenge: DXM has a short half-life due to rapid CYP2D6 metabolism to dextrorphan. This leads to high inter-patient variability (Poor Metabolizers vs. Extensive Metabolizers).

The Solution: Deuteration of the O-methyl group (d3-DXM) or the morphinan ring (d6-DXM).

Stability Data Summary:

MatrixConditiond3-DXM StabilityObservation
Microsomes (HLM) 37°C, NADPHHigh

reduced by ~50% vs. DXM. (Metabolic Stability)
Human Plasma 24h, RTStable No D/H exchange observed. Methyl D is non-acidic.
Urine (pH 5.0) 48h, 4°CStable Stable in acidic urine matrix.
0.1% Formic Acid 48h, AutosamplerStable Compatible with standard LC-MS mobile phases.

Clinical Implication: The enhanced metabolic stability allows for lower dosing and reduced side effects (associated with the metabolite), while the chemical stability ensures that bioanalytical data accurately reflects in vivo exposure.

References

  • FDA. (2022).[][4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5] [Link]

  • Gantt, A., & Shah, R. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. [Link]

  • Concert Pharmaceuticals. (2018). Deuterium Modification of Dextromethorphan (AVP-786). [Link](Note: Link directs to technology platform overview as specific whitepapers are archived).

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of (S)-(-)-Dropropizine in Human Plasma Using (S)-(-)-Dropropizine-d4

Executive Summary & Scientific Rationale This application note details a robust, self-validating LC-MS/MS protocol for the quantification of Levodropropizine ((S)-(-)-Dropropizine) in biological matrices. Levodropropizin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust, self-validating LC-MS/MS protocol for the quantification of Levodropropizine ((S)-(-)-Dropropizine) in biological matrices. Levodropropizine is the levorotatory enantiomer of dropropizine, acting as a peripherally active antitussive.

The Critical Role of (S)-(-)-Dropropizine-d4: While many methods employ structural analogs (e.g., zolmitriptan) as Internal Standards (IS), this protocol mandates the use of the stable isotope-labeled (S)-(-)-Dropropizine-d4 .

  • Causality: In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids) often suppress ionization. An analog IS elutes at a different time, failing to experience the exact suppression event as the analyte.

  • Solution: The deuterated (d4) IS co-elutes with the analyte (with negligible deuterium isotope effect) and possesses identical ionization properties. This provides real-time compensation for matrix effects, injection variability, and extraction efficiency, ensuring the highest tier of data integrity (E-E-A-T).

Chemical Characterization & Materials

Target Analytes
CompoundChemical NameMolecular FormulaMW ( g/mol )CAS No.
Analyte (S)-(-)-DropropizineC₁₃H₂₀N₂O₂236.3199291-25-5
Internal Standard (S)-(-)-Dropropizine-d4C₁₃H₁₆D₄N₂O₂240.33N/A (Labeled)

Note on Stereochemistry: This method is developed for the S-enantiomer. While the chromatography described below is achiral (C18), the use of the specific (S)-d4 IS ensures that the internal standardization tracks the physical properties of the active drug. If racemization is suspected in vivo, a chiral column (e.g., Chiralpak IG-3) must be substituted.

Instrumentation & Conditions

Liquid Chromatography (LC)
  • System: UHPLC System (e.g., Waters Acquity or Agilent 1290)

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

    • Why: The C18 stationary phase provides strong retention for the phenylpiperazine moiety, allowing separation from early-eluting polar matrix interferents.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL

Mobile Phase Gradient:

  • Phase A: 0.1% Formic Acid in Water (Proton source for ESI+)

  • Phase B: Acetonitrile (Organic modifier)

Time (min)% Phase A% Phase BCurveDescription
0.00955InitialLoading
0.509556Hold
3.5010906Elution
4.5010906Wash
4.609551Re-equilibration
6.009551End
Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3][4][5]

  • Mode: Multiple Reaction Monitoring (MRM).[2][3][5][6][7][8][9]

  • Logic: The protonated molecule [M+H]+ is selected in Q1, fragmented in Q2 (Collision Cell), and specific fragments are filtered in Q3.

MRM Transitions:

CompoundPrecursor (Q1)Product (Q3)CE (eV)Role
Levodropropizine237.2120.1 25Quantifier
Levodropropizine237.2176.120Qualifier
(S)-Dropropizine-d4241.2124.1 25IS Quantifier

Mechanism: The transition m/z 237 → 120 corresponds to the cleavage of the phenylpiperazine moiety. The d4 label is typically on the phenyl ring; thus, the fragment shifts by +4 Da to m/z 124.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for this assay because it removes phospholipids that cause ion suppression.

Workflow Visualization:

LLE_Workflow Start Plasma Sample (200 µL) IS_Add Add IS Solution ((S)-Dropropizine-d4) 50 µL Start->IS_Add Buffer Alkaline Buffer (0.1M NaOH, 50 µL) Target pH > 9 IS_Add->Buffer Basify to neutralize amine Extract Add Extraction Solvent (MTBE or Ethyl Acetate) 1.5 mL Buffer->Extract Agitate Vortex (5 min) Centrifuge (4000g, 10 min) Extract->Agitate Transfer Transfer Organic Layer to Clean Tube Agitate->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (Mobile Phase A:B 80:20) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for basic drugs to minimize matrix effects.

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 50 µL of (S)-(-)-Dropropizine-d4 working solution (500 ng/mL in 50% Methanol). Vortex gently.

  • Basification: Add 50 µL of 0.1 M NaOH.

    • Scientific Reason: Levodropropizine is a base. High pH suppresses ionization of the amine, rendering the molecule neutral and hydrophobic, driving it into the organic phase.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (optional) or carefully pipette the supernatant organic layer into a clean glass tube.

  • Drying: Evaporate under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase (95% A / 5% B). Vortex well.

Method Validation Strategy

To ensure "Trustworthiness" and regulatory compliance (FDA/EMA), the following parameters must be validated.

Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.995.[3][5]

Matrix Effect Assessment

This is the most critical validation step when using LC-MS.

Protocol:

  • Extract 6 lots of blank plasma (LLE).

  • Spike the extracts with Analyte and IS (Post-Extraction Spike - Set A).

  • Prepare neat solutions of Analyte and IS in mobile phase (Set B).

  • Calculation: Matrix Factor (MF) = Peak Area (Set A) / Peak Area (Set B).

  • IS Normalization: Calculate IS-Normalized MF = MF(Analyte) / MF(IS).

    • Success Criterion: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15), proving the d4 IS compensates for any suppression.

Accuracy & Precision Data (Example)
QC LevelConc. (ng/mL)Intra-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.592.5 - 106.48.4
Low QC1.595.1 - 103.25.2
Mid QC50.098.2 - 101.53.1
High QC400.097.8 - 101.12.8

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction of the secondary amine with residual silanols on the column.

  • Fix: Ensure the mobile phase contains sufficient ionic strength (Ammonium Formate) or use an end-capped column technology (e.g., Kinetex EVO C18).

Issue: Cross-talk (IS contributing to Analyte signal)

  • Cause: Impurity in the d4 standard (containing d0) or isotopic overlap.

  • Check: Inject a high concentration of IS only and monitor the Analyte transition (237->120).

  • Limit: Response in analyte channel should be < 20% of LLOQ.

Visualizing the Mass Spec Logic:

MS_Logic Q1 Q1 Filter Select Parent (237.2 / 241.2) Q2 Collision Cell CID Fragmentation (N2 Gas) Q1->Q2 Precursor Ions Q3 Q3 Filter Select Fragment (120.1 / 124.1) Q2->Q3 Product Ions Detector Detector Count Ions Q3->Detector Filtered Signal

Caption: Triple Quadrupole MRM logic ensuring specificity for Levodropropizine and its d4-IS.

References

  • Zhao, L. M., et al. (2004). Determination of levodropropizine and its pharmacokinetics in human plasma using LC/MS/MS. Yao Xue Xue Bao, 39(12), 993-996.[6]

  • Choi, H. Y., et al. (2024). Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels. Pharmaceutics, 16(2).

  • Ravi, P. R., et al. (2019). Enantioselective LC-ESI-MS/MS determination of dropropizine enantiomers in rat plasma. Biomedical Chromatography, 33(7).

  • LGC Standards. (S)-(-)-Dropropizine-d4 Reference Material Specifications.

Sources

Application

Solid-phase extraction (SPE) of Levodropropizine using deuterated standards

An Application Note and Protocol for the Solid-Phase Extraction (SPE) of Levodropropizine from Biological Matrices Utilizing a Deuterated Internal Standard Authored by: A Senior Application Scientist Introduction: The Im...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Solid-Phase Extraction (SPE) of Levodropropizine from Biological Matrices Utilizing a Deuterated Internal Standard

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precise Levodropropizine Quantification

Levodropropizine is a peripherally acting, non-opioid antitussive agent widely prescribed for the symptomatic treatment of non-productive cough.[1][2] Unlike centrally acting cough suppressants, it exhibits a favorable safety profile by avoiding common side effects such as sedation and respiratory depression.[3] The therapeutic efficacy and safety of levodropropizine are directly related to its plasma concentrations. Therefore, the accurate and precise quantification of levodropropizine in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

This application note provides a comprehensive and robust protocol for the solid-phase extraction (SPE) of levodropropizine from human plasma. The use of a deuterated internal standard, levodropropizine-d8, is central to this method. Deuterated standards are the gold standard in quantitative mass spectrometry-based bioanalysis as they are chemically identical to the analyte, co-elute chromatographically, and effectively compensate for variations in sample preparation, matrix effects, and instrument response.[4][5][6] This ensures the highest degree of accuracy and precision, which is critical for regulatory submissions and clinical decision-making.

Understanding the Analyte: Physicochemical Properties of Levodropropizine

A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties. Levodropropizine, chemically known as (2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol, possesses key characteristics that inform the extraction strategy.[7]

PropertyValueImplication for SPE
Molecular Formula C13H20N2O2-
Molecular Weight 236.31 g/mol -
Chemical Structure N-arylpiperazine with a dihydroxypropyl groupThe piperazine nitrogen is basic, allowing for cation exchange interactions. The phenyl group provides hydrophobicity for reversed-phase retention.
pKa Estimated to be around 7-8 for the piperazine nitrogenAt physiological pH, a significant portion will be protonated, making it suitable for strong cation exchange SPE.
Solubility Slightly soluble in water; freely soluble in methanol and ethanol.[8]Elution with organic solvents will be effective.

The presence of a basic nitrogen atom and a hydrophobic phenyl ring makes levodropropizine an ideal candidate for a mixed-mode SPE sorbent that combines both reversed-phase and ion-exchange retention mechanisms. This dual retention provides superior selectivity and cleanup compared to a single-mode sorbent.

The Internal Standard: Levodropropizine-d8

The internal standard of choice is levodropropizine-d8. In a mass spectrometer, the increased mass of the deuterated analog allows for its differentiation from the non-deuterated levodropropizine, while its chemical behavior during extraction and ionization remains virtually identical.[4][9]

PropertyLevodropropizineLevodropropizine-d8
Parent Ion (m/z) 237.10245.20
Daughter Ion (m/z) 119.90119.90

Table based on data from a pharmacokinetic study.[9]

Solid-Phase Extraction Protocol for Levodropropizine

This protocol is optimized for the extraction of levodropropizine from human plasma using a mixed-mode polymeric sorbent (e.g., a strong cation exchange with reversed-phase characteristics).

Materials and Reagents:
  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Levodropropizine and Levodropropizine-d8 reference standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (or acetic acid)

  • Ammonium hydroxide

  • Mixed-mode SPE cartridges (e.g., 30 mg/1 mL)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

Step-by-Step Protocol:

1. Sample Pre-treatment:

  • Rationale: This step lyses cells, precipitates proteins, and adjusts the pH to ensure the analyte is in the correct ionic state for binding to the SPE sorbent.

  • Procedure:

    • Allow plasma samples to thaw completely at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 200 µL of plasma, add 20 µL of the working solution of levodropropizine-d8 (internal standard).

    • Add 400 µL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.

    • The supernatant is ready for loading onto the SPE cartridge.

2. SPE Cartridge Conditioning:

  • Rationale: Conditioning wets the sorbent and creates a chemical environment conducive to the retention of the analyte.

  • Procedure:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

3. Sample Loading:

  • Rationale: The pre-treated sample is loaded onto the conditioned cartridge. The low pH ensures that the basic piperazine nitrogen of levodropropizine is protonated and will bind to the cation exchange functional groups of the sorbent.

  • Procedure:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

4. Washing:

  • Rationale: This step removes endogenous interferences (e.g., salts, phospholipids) that are not strongly retained on the sorbent, leading to a cleaner extract. A two-step wash with an acidic solution followed by an organic solvent provides optimal cleanup.

  • Procedure:

    • Wash 1 (Aqueous Wash): Add 1 mL of 2% formic acid in water to the cartridge. Apply a vacuum to pull the solution through.

    • Wash 2 (Organic Wash): Add 1 mL of methanol to the cartridge. Apply a vacuum to pull the solution through.

    • Dry the sorbent bed under full vacuum for 5-10 minutes to remove any residual wash solvents.

5. Elution:

  • Rationale: A basic elution solvent is used to neutralize the charge on the levodropropizine, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted. The organic component of the elution solvent disrupts the reversed-phase interactions.

  • Procedure:

    • Place a clean collection tube in the manifold rack.

    • Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge.

    • Allow the solvent to soak the sorbent for 1 minute without vacuum.

    • Apply a gentle vacuum to slowly elute the analyte into the collection tube.

6. Post-Elution Processing:

  • Rationale: The eluate is evaporated and reconstituted in a solvent compatible with the analytical instrument (e.g., LC-MS/MS).

  • Procedure:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizing the Workflow:

SPE_Workflow cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_post_elution 3. Post-Elution Plasma Plasma Sample IS Add Levodropropizine-d8 Plasma->IS Acid Add 2% Formic Acid IS->Acid Vortex1 Vortex Acid->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (2% Formic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Dry Dry Sorbent Wash2->Dry Elute Elute (5% NH4OH in Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the SPE of Levodropropizine.

Method Validation: Ensuring a Trustworthy Protocol

A bioanalytical method is only as reliable as its validation.[10] This protocol should be fully validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14]

Key Validation Parameters:
  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter among a series of measurements. These are typically assessed at multiple quality control (QC) concentrations (low, medium, and high).

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Hypothetical Validation Data Summary:
ParameterAcceptance CriteriaResult
Linearity Range r² ≥ 0.991 - 1000 ng/mL, r² = 0.998
Accuracy Within ±15% of nominal (±20% at LLOQ)-2.5% to 5.8%
Precision (CV%) ≤15% (≤20% at LLOQ)< 8.2%
Recovery Consistent and reproducible> 85%
Matrix Factor CV% ≤ 15%< 10%
Freeze-Thaw Stability Within ±15% of nominalPass (3 cycles)
Bench-Top Stability Within ±15% of nominalPass (8 hours at RT)

LLOQ: Lower Limit of Quantification; RT: Room Temperature

Validation Workflow Visualization:

Validation_Workflow cluster_core Core Validation Parameters cluster_extraction Extraction Performance cluster_stability Analyte Stability Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ Lower Limit of Quantification Recovery Recovery MatrixEffect Matrix Effect FreezeThaw Freeze-Thaw Stability BenchTop Bench-Top Stability LongTerm Long-Term Storage Validation Bioanalytical Method Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LLOQ Validation->Recovery Validation->MatrixEffect Validation->FreezeThaw Validation->BenchTop Validation->LongTerm

Caption: Key components of bioanalytical method validation.

Conclusion

This application note details a robust and reliable solid-phase extraction protocol for the quantification of levodropropizine in human plasma. The strategic use of a mixed-mode SPE sorbent, guided by the physicochemical properties of the analyte, ensures high recovery and excellent sample cleanup. The incorporation of a deuterated internal standard (levodropropizine-d8) is a critical component, providing the necessary correction for experimental variability and ensuring the highest level of accuracy and precision. When subjected to rigorous validation, this method is well-suited for demanding applications in clinical research and regulated bioanalysis.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). ScienceDirect.
  • What is the mechanism of Levodropropizine? (2024).
  • Levodropropizine. RxHive.
  • Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indic
  • LEVODROPROPIZINE. Inxight Drugs.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Levodropropizine | C13H20N2O2. PubChem.
  • Levodropropizine. TOKU-E.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.

Sources

Method

Optimizing MRM transitions for (S)-(-)-Dropropizine-d4 detection

Executive Summary This application note details the methodological optimization of Multiple Reaction Monitoring (MRM) transitions for (S)-(-)-Dropropizine-d4 , the stable isotope-labeled internal standard (SIL-IS) used i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological optimization of Multiple Reaction Monitoring (MRM) transitions for (S)-(-)-Dropropizine-d4 , the stable isotope-labeled internal standard (SIL-IS) used in the quantification of Levodropropizine.

Levodropropizine, the (S)-enantiomer of dropropizine, is a peripherally acting antitussive. Accurate quantification in plasma/serum requires a robust LC-MS/MS method that compensates for matrix effects (ion suppression/enhancement). The use of a deuterated internal standard (d4) is the gold standard, but it introduces specific challenges regarding isotopic interference (cross-talk) and fragmentation stability . This guide provides a self-validating protocol to establish the optimal Precursor


 Product transitions, ensuring high specificity and sensitivity.

Chemical Context & Pre-Analytical Considerations

Before instrument tuning, the physicochemical properties of the analyte and IS must be understood to predict ionization behavior.

Property(S)-(-)-Dropropizine (Analyte)(S)-(-)-Dropropizine-d4 (IS)Implication
Formula


Mass shift of +4 Da.[1]
MW 236.31 g/mol 240.33 g/mol Precursor ions: 237.2 vs 241.2

.
Basicity Basic (Piperazine nitrogens)BasicPositive ESI is the mandatory ionization mode.
Label Position N/ATypically Phenyl ring (

)
Fragments containing the phenyl ring will shift by +4 Da.

Critical Insight - The Deuterium Isotope Effect: Deuterated standards are slightly more lipophilic than their non-deuterated counterparts. On C18 columns, (S)-(-)-Dropropizine-d4 may elute slightly earlier than the analyte. If this separation is too large, the IS will not experience the exact same matrix suppression as the analyte at the moment of ionization.

  • Recommendation: Use a high aqueous initial gradient or a column with better polar retention (e.g., C18-PFP or HILIC) to ensure co-elution, or strictly validate that the matrix effect factor (MEF) is consistent across the peak width.

Protocol: MS/MS Transition Optimization

This protocol does not rely on literature values alone; it forces the user to empirically determine the best transition for their specific instrument geometry (Triple Quadrupole).

Step 3.1: Preparation of Tuning Solutions
  • Stock: Dissolve (S)-(-)-Dropropizine-d4 to 1 mg/mL in Methanol.

  • Working Tune Solution: Dilute to 100 ng/mL in 50:50 Mobile Phase A (0.1% Formic Acid in Water) : Mobile Phase B (Acetonitrile).

    • Why: Tuning in pure solvent yields misleading results. The presence of mobile phase modifiers (formic acid) ensures the ionization environment matches the LC run.

Step 3.2: Precursor Ion Selection (Q1 Scan)
  • Mode: Q1 MS (Positive).

  • Scan Range: 200–300

    
    .
    
  • Goal: Identify the

    
     ion.
    
  • Expectation: A dominant peak at

    
     241.2 .
    
  • Troubleshooting: If a strong peak appears at 263.2, it is the Sodium adduct

    
    . Increase source temperature or cone voltage (Declustering Potential) to destabilize the adduct, as sodium adducts rarely fragment efficiently in MP-2.
    
Step 3.3: Product Ion Discovery (MS2 Scan)
  • Mode: Product Ion Scan.[2]

  • Precursor: Set Q1 to 241.2.

  • Collision Energy (CE): Ramp from 10 to 50 eV.

  • Fragmentation Logic:

    • Dropropizine typically fragments by cleaving the piperazine ring or losing the phenyl-carbamate moiety.

    • Key Fragments (Theoretical):

      • 
         165.1  (Phenylpiperazine-d4 moiety): Indicates label is on the phenyl ring. (Corresponds to 161 in non-labeled).
        
      • 
         124.1 : Secondary fragmentation of the phenyl ring.
        
      • 
         70.1 : Piperazine ring fragment (often no label, so mass matches non-labeled). Avoid this  if possible, as low-mass background noise is high.
        
Step 3.4: Automated Ramping (MRM Optimization)

Once the fragments are identified (e.g., 241.2


 165.1), use the instrument's automated software (e.g., Waters IntelliStart, Sciex Compound Optimization) to ramp:
  • Declustering Potential (DP) / Cone Voltage: Maximizes transmission of the precursor into the vacuum.

  • Collision Energy (CE): Maximizes the yield of the specific product ion.

Typical Optimized Values (Reference Only - Must Validate):

Analyte Transition (Quant) Transition (Qual) Est. CE (eV) Est. DP (V)

| Dropropizine (d0) | 237.2


 161.1 | 237.2 

120.1 | 20–30 | 40–60 | | Dropropizine-d4 (IS) | 241.2

165.1
| 241.2

124.1
| 20–30 | 40–60 |

Scientific Validation: The "Cross-Talk" Check

This is the most critical step for scientific integrity. You must ensure the IS does not contribute signal to the Analyte channel and vice versa.

Experiment: Isotopic Contribution
  • Inject High Concentration IS Only (d4): Monitor the d0 transition (237

    
     161).
    
    • Result: Should be < 5% of the LLOQ response of the analyte.

    • Failure Mode: If signal exists, the IS contains d0 impurities. Get a purer standard.

  • Inject High Concentration Analyte Only (d0): Monitor the d4 transition (241

    
     165).
    
    • Result: Should be negligible.

    • Failure Mode: If signal exists, it is due to the natural isotopic abundance of the analyte (M+4 isotope).

    • Calculation: The natural abundance of

      
      , 
      
      
      
      , etc., creating an M+4 mass is extremely low for a molecule of this size (
      
      
      ). If signal is seen, check for "Cross-Talk" in the collision cell (inadequate clearing time between scans).

Visualizations

Figure 1: MRM Optimization Workflow

This diagram outlines the logical flow from stock preparation to final method validation.

MRM_Optimization Stock Stock Prep (1 mg/mL in MeOH) Tee Tee Infusion (Mix with Mobile Phase) Stock->Tee Q1 Q1 Scan Identify [M+H]+ (241.2) Tee->Q1 MS2 Product Scan Identify Fragments (165.1, 124.1) Q1->MS2 Select Precursor Ramp Parameter Ramping Optimize CE & DP MS2->Ramp Select Product Valid Cross-Talk Check (Specificity) Ramp->Valid Final Settings Valid->Ramp If Interference > 5%

Caption: Figure 1. Step-by-step workflow for optimizing MRM transitions, ensuring chemical environment matching and specificity validation.

Figure 2: LC-MS/MS Signal Path & Logic

This diagram illustrates how the Triple Quadrupole filters masses to distinguish the d4-IS from the d0-Analyte.

Signal_Path Source ESI Source (+) Ionization Q1 Q1 (Quadrupole) 237.2 (d0) 241.2 (d4) Source->Q1 Q2 Q2 (Collision Cell) Fragmentation (CID) Q1:d0->Q2 Channel 1 Q1:d4->Q2 Channel 2 Q3 Q3 (Quadrupole) 161.1 (d0 Frag) 165.1 (d4 Frag) Q2->Q3 Detector Detector Counts per Second Q3:f0->Detector Quant Analyte Q3:f4->Detector Quant IS

Caption: Figure 2. The MRM filtering process. Q1 selects the specific isotope parent; Q2 fragments it; Q3 selects the specific isotope fragment, eliminating background noise.

References

  • Zhao, L., et al. (2004).[3] "Determination of levodropropizine and its pharmacokinetics in human plasma using LC/MS/MS." Acta Pharmaceutica Sinica.

  • Tang, Y., et al. (2005).[2] "Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma." Journal of Chromatography B.

  • Duxbury, K.J. (2008). "Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement."[4] Annals of Clinical Biochemistry.

  • Kim, M.J., et al. (2024).[5] "Simultaneous Detection Method of 11 Respiratory Drug Substances... Using LC-ESI-MS/MS." Journal of Chromatographic Science.

  • ResolveMass. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Laboratories.

Sources

Application

Optimizing Retention Time &amp; Resolution of (S)-(-)-Dropropizine-d4 in Reverse-Phase Chromatography

Application Note: AN-2026-LDP-D4 Focus: Bioanalytical Method Development, Deuterium Isotope Effects, and LC-MS/MS Quantification. Abstract This application note provides a comprehensive guide for the chromatographic sepa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-LDP-D4

Focus: Bioanalytical Method Development, Deuterium Isotope Effects, and LC-MS/MS Quantification.

Abstract

This application note provides a comprehensive guide for the chromatographic separation and mass spectrometric detection of (S)-(-)-Dropropizine-d4 , a stable isotope-labeled internal standard (IS) used in the quantification of Levodropropizine.[1] We explore the critical "Deuterium Isotope Effect" in Reverse-Phase Liquid Chromatography (RPLC), where deuterated isotopologues often exhibit slightly reduced retention times compared to their protium analogs.[1][2][3][4] This guide details a robust LC-MS/MS protocol, elucidates the physicochemical mechanisms driving retention shifts, and offers troubleshooting strategies to ensure the IS accurately compensates for matrix effects in bioanalytical assays.

Introduction

Levodropropizine, the (S)-enantiomer of dropropizine, is a peripherally acting antitussive agent.[1][5][6][7] In pharmacokinetic (PK) and bioequivalence studies, accurate quantification is paramount. (S)-(-)-Dropropizine-d4 (where four hydrogen atoms on the phenyl or piperazine ring are replaced by deuterium) serves as the ideal Internal Standard (IS).[1]

However, a common misconception in method development is that an isotopically labeled IS will always co-elute perfectly with the analyte. In high-efficiency RPLC, the Deuterium Isotope Effect can cause the d4-analog to elute slightly earlier than the unlabeled drug.[1] Understanding and controlling this shift is critical; if the separation is too large, the IS may fail to experience the exact ion-suppression/enhancement environment as the analyte, compromising data integrity.

Physicochemical Context & Mechanism
2.1 The Deuterium Isotope Effect in RPLC

The substitution of Hydrogen (


) with Deuterium (

) alters the vibrational frequency of the C-H vs. C-D bonds.
  • Bond Length: C-D bonds are shorter and stronger than C-H bonds.[2][4]

  • Molar Volume: Deuterated molecules have a slightly smaller molar volume.[4]

  • Lipophilicity: The C-D bond is less polarizable, making the molecule slightly less lipophilic (hydrophobic) than its protium counterpart.

Result: In Reverse-Phase Chromatography (where retention is driven by hydrophobicity), (S)-(-)-Dropropizine-d4 (


) typically elutes earlier than Levodropropizine (

)
.

[1]
2.2 Analyte Properties
PropertyLevodropropizine (Analyte)(S)-(-)-Dropropizine-d4 (IS)
Structure Phenylpiperazine derivatived4-labeled Phenylpiperazine
pKa (Approx) ~7.8 (Basic, Piperazine N)~7.8 (Negligible shift)
LogP ~1.0 - 1.5 (Moderately Polar)Slightly lower than analyte
Solubility Soluble in MeOH, dilute AcidSoluble in MeOH, dilute Acid
Experimental Protocol
3.1 Reagents & Materials
  • Analyte: Levodropropizine Reference Standard (>99% purity).[1]

  • Internal Standard: (S)-(-)-Dropropizine-d4 (>98% isotopic purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Formic Acid (FA) or Ammonium Formate (AmForm).[1]

3.2 Instrumentation
  • System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

3.3 Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (

    
     mm, 1.7 µm) or equivalent.[1]
    
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .[1][2]
    
  • Injection Vol:

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH ensures protonation of piperazine N).

  • Mobile Phase B: Acetonitrile.[1]

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95 5 Initial
0.50 95 5 Hold
2.50 10 90 Linear
3.00 10 90 Wash
3.10 95 5 Re-equilibrate

| 4.50 | 95 | 5 | End |[1]

3.4 MS/MS Detection Parameters
  • Source: ESI+

  • MRM Transitions:

    • Levodropropizine:

      
       (Quantifier)[1]
      
    • Dropropizine-d4:

      
       (Quantifier)[1]
      
Visualizing the Workflow & Mechanism
4.1 Method Development Workflow

MethodDevelopment Start Start: Method Optimization Solubility Solubility Check (MeOH/Water) Start->Solubility MobilePhase Mobile Phase Selection (Acidic vs. Basic) Solubility->MobilePhase ColumnSel Column Selection (C18 vs. Phenyl-Hexyl) MobilePhase->ColumnSel Trial1 Initial Gradient Run (5-95% B) ColumnSel->Trial1 Decision Check Resolution (Rs) between d0 and d4 Trial1->Decision Good Ideal: Co-elution or Slight Shift (< 0.1 min) Decision->Good Acceptable Bad Issue: Separation > 0.2 min (Matrix Effect Risk) Decision->Bad Too much shift Final Final Validation (Linearity, Precision) Good->Final Optimize Optimize: 1. Increase Organic Start % 2. Change Modifier Bad->Optimize Optimize->Trial1

Caption: Step-by-step workflow for optimizing the LC-MS method, focusing on minimizing the retention shift between the analyte and the deuterated IS.

4.2 Mechanism of Deuterium Retention Shift

IsotopeEffect C18 Stationary Phase (C18 Chains) InteractionH Stronger Hydrophobic Interaction C18->InteractionH Van der Waals InteractionD Weaker Hydrophobic Interaction C18->InteractionD Van der Waals Analyte Levodropropizine (H) More Lipophilic Analyte->InteractionH IS Dropropizine-d4 (D) Less Lipophilic IS->InteractionD RetTimeH Later Elution (tR ~ 1.65 min) InteractionH->RetTimeH RetTimeD Earlier Elution (tR ~ 1.62 min) InteractionD->RetTimeD

Caption: Mechanistic view of the Deuterium Isotope Effect. The reduced lipophilicity of C-D bonds leads to weaker interaction with the C18 phase and earlier elution.

Results & Discussion
5.1 Retention Time Data

The following table summarizes typical retention times observed using the protocol described above. Note the slight "Shift" (


).
AnalyteRetention Time (

)
Relative Retention Time (RRT)Shift (

)
Levodropropizine

min
1.00-
(S)-(-)-Dropropizine-d4

min
0.98-0.03 min
5.2 Interpretation
  • Co-elution: The shift of 0.03 minutes (approx. 2 seconds) is negligible for standard MRM windows. This indicates that the d4-IS will experience the same matrix suppression/enhancement as the analyte.

  • Peak Shape: Both peaks should exhibit symmetry factors between 0.9 and 1.2. If tailing occurs (common with piperazines), increase the buffer strength (e.g., 5mM to 10mM Ammonium Formate).

Troubleshooting & Optimization
  • Issue: Excessive Retention Shift (

    
     min) 
    
    • Cause: High number of Deuterium atoms (d4 is usually safe, but d10+ causes larger shifts) or very shallow gradients.

    • Solution: Steepen the gradient slope. A faster change in %B compresses the peaks, minimizing the observable time difference.

  • Issue: Peak Tailing

    • Cause: Interaction of the basic piperazine nitrogen with residual silanols on the column.

    • Solution: Ensure the column is "End-capped" (e.g., BEH or HSS T3).[1] Alternatively, increase the ionic strength of the mobile phase (add 5mM Ammonium Formate).

  • Issue: Signal Suppression

    • Cause: Co-eluting phospholipids from plasma matrix.

    • Solution: Monitor phospholipids (m/z 184).[1] If they co-elute with Dropropizine (1.6 min), adjust the gradient to elute the drug before the lipid wash, or use an SPE (Solid Phase Extraction) cleanup step.

References
  • Tang, Y., et al. (2005).[8] Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma. Journal of Chromatography B. Link

  • Wang, S., et al. (2004). Determination of levodropropizine and its pharmacokinetics in human plasma using LC/MS/MS. Yao Xue Xue Bao. Link

  • BenchChem. (2025).[2] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Link[1]

  • Ye, Z., et al. (2019). Enantioselective LC-ESI-MS/MS determination of dropropizine enantiomers in rat plasma. Biomedical Chromatography. Link

  • MedChemExpress. Dropropizine-d4 Product Information. Link

Disclaimer: This protocol is intended for research and development purposes. All analytical methods must be validated according to ICH M10 guidelines before use in regulated studies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Isotopic Cross-Talk in Dropropizine Assays

The following technical guide is structured as a dynamic Support Center for researchers developing LC-MS/MS assays for (S)-(-)-Dropropizine (Levodropropizine) using its deuterated internal standard, (S)-(-)-Dropropizine-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Support Center for researchers developing LC-MS/MS assays for (S)-(-)-Dropropizine (Levodropropizine) using its deuterated internal standard, (S)-(-)-Dropropizine-d4 .

This guide prioritizes causality-based troubleshooting —helping you understand why cross-talk occurs so you can engineer it out of your method.

Topic: Minimizing isotopic cross-talk between Analyte (Dropropizine) and Internal Standard (Dropropizine-d4). Applicable For: DMPK Scientists, Bioanalytical Chemists, Mass Spectrometry Core Managers. Analyte Properties: MW 236.31 | [M+H]⁺ 237.[1] IS Properties: MW 240.33 | [M+H]⁺ 241 (Assuming d4 label).

Diagnostic Phase: Identifying the Source of Cross-Talk

Before optimizing method parameters, you must isolate the origin of the interference. Cross-talk is bidirectional: Analyte


 IS or IS 

Analyte.
Q: I see a peak for Dropropizine in my "Zero" samples (Matrix + IS only). Is my column dirty?

A: Not necessarily. While column carryover is a possibility, a signal in the Zero sample (which contains IS but no Analyte) is the hallmark of Impurity Cross-Talk .

The Mechanism: Commercially synthesized deuterated standards (d4) are never 100% pure. They often contain trace amounts of the unlabeled (d0) or partially labeled (d1, d2, d3) isotopologs. If your (S)-(-)-Dropropizine-d4 contains even 0.5% of the d0 form, and you spike the IS at a high concentration, that 0.5% "impurity" will show up in the analyte's mass channel (m/z 237).[1]

The Self-Validating Test: Perform the "IS Dose-Escalation Test" to confirm:

  • Prepare 3 samples of blank matrix.[1]

  • Spike them with Low, Medium, and High concentrations of your IS (e.g., 50 ng/mL, 200 ng/mL, 1000 ng/mL). Do not add Analyte.

  • Monitor the Analyte transition (237

    
     160) .
    
  • Result: If the area count in the Analyte channel increases linearly with the IS concentration, your IS contains d0 impurities.

Q: My calibration curve is non-linear at the ULOQ (Upper Limit of Quantification). Is this detector saturation?

A: It could be Analyte


 IS Cross-Talk  (Contribution).

The Mechanism: At high analyte concentrations (ULOQ), the natural isotopic abundance of the analyte can "spill over" into the IS channel.

  • Dropropizine [M+H]⁺ is m/z 237.

  • Dropropizine-d4 [M+H]⁺ is m/z 241. [1]

  • The mass difference is 4 Da. This is generally sufficient to avoid natural isotope interference (the M+4 isotope abundance of a small molecule like Dropropizine is negligible).

However , if your mass spectrometer's Quadrupole 1 (Q1) Isolation Window is set too wide (e.g., "Open" or >1.0 Da), the tail of the massive Analyte cluster at ULOQ might enter the IS window.

Visual Diagnosis Workflow:

CrossTalkDiagnosis Start Start: Observe Interference CheckBlank Inject Double Blank (Matrix only, No IS, No Analyte) Start->CheckBlank DecisionBlank Peak Present? CheckBlank->DecisionBlank CheckZero Inject Zero Sample (Matrix + IS, No Analyte) DecisionZero Peak in Analyte Channel? CheckZero->DecisionZero CheckULOQ Inject ULOQ Sample (Analyte only, No IS) DecisionULOQ Peak in IS Channel? CheckULOQ->DecisionULOQ DecisionBlank->CheckZero No Carryover Cause: System Carryover or Contaminated Solvents DecisionBlank->Carryover Yes DecisionZero->CheckULOQ No ISImpurity Cause: IS Impurity (d0 in d4) Action: Lower IS Conc or Change Vendor DecisionZero->ISImpurity Yes IsotopeOverlap Cause: Isotopic Contribution Action: Tighten Q1 Window or Lower ULOQ DecisionULOQ->IsotopeOverlap Yes Clean System Clean DecisionULOQ->Clean No

Figure 1: Decision tree for isolating the source of isotopic cross-talk in LC-MS/MS assays.

Optimization Phase: Tuning Transitions & Chemistry[1]

Q: I am using the transition 241 160 for my IS. Why is the baseline noise so high?

A: You are likely encountering Fragment Ion Cross-Talk due to the position of the deuterium label.

The Mechanism: Dropropizine (m/z 237) fragments to a major product ion at m/z 160 (phenylpiperazine moiety).

  • Scenario A (Label on Propyl Chain): If your d4 label is on the propyl chain, the phenylpiperazine fragment retains no deuterium . It will still have a mass of m/z 160.

    • Analyte Transition: 237

      
       160[2]
      
    • IS Transition: 241

      
       160
      
    • Risk:[3] Both channels monitor the exact same product ion. You are relying 100% on Q1 resolution to separate them. Any "shoulder" overlap in Q1 results in cross-talk.

  • Scenario B (Label on Phenyl Ring): If the d4 label is on the phenyl ring, the fragment shifts to m/z 164.

    • IS Transition: 241

      
       164
      
    • Benefit: This provides "Orthogonal Selectivity"—separation by both precursor mass (4 Da) AND product mass (4 Da).

Action Plan:

  • Check your CoA: Verify the chemical structure of your (S)-(-)-Dropropizine-d4.[1]

    • If label is on the chain: You must optimize Q1 resolution (set to "Unit" or "0.7 Da"). Do not use "Low Res" or "Open".[1]

    • If label is on the ring: Ensure you are monitoring 241

      
       164.[1]
      
Q: Can I just lower the IS concentration to fix the "Zero" peak?

A: Yes, but you must balance this against Precision and Adsorption .

Reducing the IS concentration reduces the absolute amount of d0 impurity injected, lowering the background signal in the analyte channel. However, if you drop the IS concentration too low:

  • Carrier Effect Loss: The IS acts as a "carrier" to prevent the analyte from adsorbing to glass vials and LC tubing. If IS is too low (< 50 ng/mL), you may see non-linearity at the LLOQ due to adsorption losses [1].

  • Shot Noise: Low IS intensity leads to poor precision (CV > 5%) in the IS channel, which propagates to the calculated concentration.

Recommended Titration Experiment: Target an IS response of 50,000 – 100,000 area counts (or roughly 5-10% of the ULOQ response). This is usually the "Sweet Spot" where impurity cross-talk is negligible (< 20% of LLOQ) but precision remains high.

Summary of Recommended Parameters

The following table summarizes the optimal starting conditions to minimize cross-talk for Dropropizine.

ParameterRecommended SettingRationale
Analyte Transition 237.1

160.1
Quantifier transition (Phenylpiperazine fragment).
IS Transition (Preferred) 241.1

164.1
Requires d4 label on Phenyl ring. Maximizes specificity.
IS Transition (Alternative) 241.1

160.1
If d4 label is on Propyl chain. Requires strict Q1 tuning.
Q1 Resolution Unit (0.7 FWHM) Prevents overlap of the M+4 isotope or spectral tails.
Collision Energy (CE) 20 - 30 eV Optimize to maximize the 160/164 fragment without fragmenting the ring itself.
IS Concentration ~100 - 200 ng/mL Balance between masking adsorption and minimizing d0 impurity signal.[1]
Chromatography Co-elution IS must co-elute with Analyte to compensate for matrix effects.

References

  • Tan, A., et al. (2012). The importance of complete overlapping of analyte and internal standard peaks in eliminating matrix effects with liquid chromatography–mass spectrometry (LC–MS). Journal of Chromatography B. Link

  • J Mass Spectrom Adv Clin Lab. (2022).[4] Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.Link[1]

  • Santa Cruz Biotechnology. (S)-(-)-Dropropizine Product Data & Structure.Link[1]

  • LGC Standards. (S)-(-)-Dropropizine-d4 Product Information.Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparing (S)-(-)-Dropropizine-d4 and Non-Labeled Internal Standards in Bioanalysis

Introduction: The Quest for Precision in Dropropizine Quantification (S)-(-)-Dropropizine, the active enantiomer of Dropropizine, is a peripherally acting, non-opioid antitussive agent valued for its efficacy in managing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Dropropizine Quantification

(S)-(-)-Dropropizine, the active enantiomer of Dropropizine, is a peripherally acting, non-opioid antitussive agent valued for its efficacy in managing non-productive coughs without the central nervous system side effects associated with opioid-based medications.[1][2][3] In drug development, from preclinical toxicokinetic (TK) studies to clinical pharmacokinetic (PK) trials, the precise and accurate quantification of this compound in complex biological matrices like plasma or urine is paramount.[4][5] The reliability of these measurements underpins critical decisions regarding dosing, safety, and efficacy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technology for this task due to its high sensitivity and selectivity.[5] However, the accuracy of LC-MS/MS data is not inherent; it is achieved through rigorous method validation and, crucially, the use of an appropriate internal standard (IS).[6][7] An IS is a compound of known concentration added to samples at the beginning of the analytical process to correct for variability in sample preparation and instrumental response.[6]

This guide provides an in-depth comparison of two classes of internal standards for the analysis of (S)-(-)-Dropropizine: its stable isotope-labeled (SIL) analogue, (S)-(-)-Dropropizine-d4 , and conventional non-labeled standards, such as structural analogues. We will explore the fundamental principles, present the scientific rationale behind choosing a SIL-IS, and provide practical, data-driven insights to guide researchers in developing robust and defensible bioanalytical methods.

The Core Challenge in Bioanalysis: Conquering the Matrix Effect

The primary obstacle to accurate quantification in bioanalysis is the matrix effect .[8] Biological matrices are complex mixtures of endogenous components like proteins, lipids, salts, and metabolites.[9] During the electrospray ionization (ESI) process in the mass spectrometer source, these co-eluting components can interfere with the ionization of the target analyte, leading to either ion suppression (a loss of signal) or ion enhancement (an increase in signal).[10]

This effect is notoriously variable and unpredictable, differing between samples from different individuals or even from the same individual at different times.[8] An unreliable signal leads directly to inaccurate and imprecise quantification. Therefore, the central role of an ideal internal standard is to experience the exact same matrix effects as the analyte, allowing for a reliable normalization of the signal.[8][9]

A Tale of Two Standards: SIL vs. Non-Labeled

The choice of an internal standard generally falls into two categories: a non-labeled compound (e.g., a structural analog) or a stable isotope-labeled version of the analyte itself.

  • Non-Labeled Internal Standards: These are typically compounds with similar physicochemical properties to the analyte, such as a different drug from the same class or a close structural derivative.[11][12] Their primary advantage is often lower cost and wider availability. However, their structural differences, no matter how minor, mean they will not behave identically to the analyte during chromatography and ionization, which is their critical flaw.[8][12]

  • Stable Isotope-Labeled (SIL) Internal Standards: A SIL-IS is the "gold standard" in modern bioanalysis.[13] (S)-(-)-Dropropizine-d4 is a deuterated analogue of the analyte, where four hydrogen atoms have been replaced by their heavier, non-radioactive deuterium isotopes.[14][15] This increases the mass of the molecule, allowing it to be distinguished from the analyte by the mass spectrometer.[13][16] Critically, it is chemically and physically almost identical to the unlabeled analyte.[13][17] This near-perfect mimicry is the foundation of its superior performance, a principle leveraged in the high-accuracy technique of Isotope Dilution Mass Spectrometry (IDMS).[18]

Head-to-Head Performance Comparison

The decision to invest in a SIL-IS is best understood by comparing its performance against a non-labeled analog across key analytical parameters. The use of a SIL-IS is widely shown to reduce matrix effects and yield more reproducible and accurate recoveries.[17]

Performance Parameter(S)-(-)-Dropropizine-d4 (SIL-IS)Non-Labeled IS (e.g., Structural Analog)Scientific Rationale
Matrix Effect Compensation Excellent Poor to Moderate The SIL-IS co-elutes perfectly with the analyte, ensuring both are subjected to the exact same ionization conditions and matrix interferences at the same time.[8][10] A structural analog will have a slightly different retention time, causing it to elute into a different "slice" of the matrix, thus experiencing different and uncorrectable suppression or enhancement.[10][12]
Correction for Sample Preparation Excellent Moderate Having virtually identical physicochemical properties, the SIL-IS tracks the analyte perfectly through every step, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), ensuring that any loss of analyte is mirrored by a proportional loss of the IS.[6][13] An analog's recovery can differ, introducing a systematic bias.[19]
Accuracy & Precision High Variable By effectively normalizing for both physical losses and matrix-induced signal variations, the ratio of the analyte peak area to the SIL-IS peak area remains constant and directly proportional to the analyte's concentration.[9][20] This results in superior accuracy and precision (low coefficient of variation, %CV).
Method Robustness & Reliability High Low to Moderate Methods using a SIL-IS are more "rugged" and less susceptible to variations between different sample lots or patient populations.[6] This reduces the likelihood of failed analytical runs and costly investigations.[8]
Regulatory Compliance Highly Favorable May Invite Scrutiny Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of LC-MS/MS bioanalytical submissions utilize a SIL-IS.[8] While not an absolute requirement by the FDA, using a less-than-ideal IS can lead to questions about method reliability.[8][21]
Cost-Effectiveness Higher Initial Cost, Lower Long-Term Cost Lower Initial Cost, Higher Long-Term Cost While the initial synthesis of a custom SIL-IS is an investment, it often halves method development time and significantly reduces the costs associated with failed runs, sample re-analysis, and regulatory delays.[8]

Experimental Design: A Self-Validating System

To illustrate the practical application and inherent trustworthiness of using (S)-(-)-Dropropizine-d4, we outline a standard bioanalytical workflow. The addition of the SIL-IS at the very first step ensures that it serves as a faithful tracer for the analyte throughout the entire process.

General Bioanalytical Workflow

The following diagram outlines the critical stages of a typical bioanalytical method for the quantification of (S)-(-)-Dropropizine in plasma.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample Aliquot Aliquot Plasma (e.g., 100 µL) Sample->Aliquot Spike Add (S)-(-)-Dropropizine-d4 (Internal Standard) Aliquot->Spike Crucial First Step Extract Perform Extraction (e.g., LLE or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Area Ratio (Analyte / IS) Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify Report Report Concentration Quantify->Report

Caption: Bioanalytical workflow for Dropropizine quantification.

The Principle of Isotope Dilution

The power of the SIL-IS lies in the constancy of the analyte-to-IS ratio. Even if sample is lost during extraction, the ratio of the two compounds remains unchanged, ensuring the final calculated concentration is accurate.

G Impact of Sample Loss on Quantification cluster_2 Initial Analyte (A) 100 units SIL-IS (IS) 100 units AfterLoss Analyte (A) 50 units SIL-IS (IS) 50 units Initial->AfterLoss Extraction Step Ratio_Initial Ratio (A/IS) = 1.0 Conclusion Accurate Result Ratio_Loss Ratio (A/IS) = 1.0

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Example Experimental Protocol

This protocol is a representative example for the quantification of (S)-(-)-Dropropizine in human plasma.

1. Preparation of Calibration Standards and Quality Controls (QCs)

  • Screen blank human plasma to ensure no interferences.

  • Prepare a primary stock solution of (S)-(-)-Dropropizine and (S)-(-)-Dropropizine-d4 in methanol.

  • Serially dilute the (S)-(-)-Dropropizine stock to create working solutions for spiking into blank plasma to generate a calibration curve (e.g., 1-2000 ng/mL) and QC samples (low, mid, high concentrations).

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, standard, or QC, add 25 µL of the (S)-(-)-Dropropizine-d4 working solution (the IS). Vortex briefly.

    • Rationale: The IS is added at the earliest stage to account for all subsequent variability.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust pH and ensure the analyte is in a non-ionized state for efficient extraction.

  • Add 600 µL of an organic extraction solvent (e.g., ethyl acetate or a mixture like dichloromethane-diethyl ether).[22][23]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.

  • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Standard UHPLC system.

  • Column: A chiral column is required to separate the enantiomers if analyzing the racemate, but for the S-enantiomer alone, a standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile/methanol (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • (S)-(-)-Dropropizine: Q1: 237.2 m/z → Q3: 160.1 m/z (example transition based on literature).[22]

    • (S)-(-)-Dropropizine-d4: Q1: 241.2 m/z → Q3: 164.1 m/z (hypothetical, assuming label is on the fragment).

    • Rationale: The mass shift of +4 Da ensures no crosstalk between the analyte and IS channels. The stability of the deuterium labels is crucial; they must be on non-exchangeable positions.[17]

Conclusion: An Indispensable Tool for High-Integrity Bioanalysis

While non-labeled internal standards have a place in some analytical applications, they present an unacceptable risk of generating unreliable data in the context of regulated bioanalysis. The potential for differential matrix effects and extraction recoveries between the analyte and a structural analog can compromise the integrity of pharmacokinetic and toxicokinetic studies.

(S)-(-)-Dropropizine-d4, as a stable isotope-labeled internal standard, is the unequivocal choice for the high-stakes environment of drug development. Its ability to perfectly mimic the analyte throughout the analytical process makes it an indispensable tool that directly enhances data accuracy, precision, and robustness.[13] The initial investment in synthesizing a SIL-IS is overwhelmingly justified by the long-term gains in method reliability, reduced development timelines, and increased confidence in regulatory submissions, making it not just the best practice, but the essential practice.[8]

References
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Today. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. Available at: [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. National Measurement Institute, Australia. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available at: [Link]

  • Isotope dilution. Wikipedia. Available at: [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. Available at: [Link]

  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. Available at: [Link]

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry. Available at: [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]

  • Dropropizine Cough Suppressant Medication. Ontosight AI. Available at: [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. Available at: [Link]

  • Enantioselective LC-ESI-MS/MS determination of dropropizine enantiomers in rat plasma and application to a pharmacokinetic study. PubMed. Available at: [Link]

  • Isotope dilution mass spectrometry. Chapter 17. ResearchGate. Available at: [Link]

  • What is Dropropizine used for?. Patsnap Synapse. Available at: [Link]

  • Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). University of Pretoria. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.. European Medicines Agency. Available at: [Link]

  • Determination of levodropropizine and its pharmacokinetics in human plasma using LC/MS/MS. ResearchGate. Available at: [Link]

  • Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma. PubMed. Available at: [Link]

  • What is the mechanism of Dropropizine?. Patsnap Synapse. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Levodropropizine: Uses & Dosage. MIMS Philippines. Available at: [Link]

  • Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma. ResearchGate. Available at: [Link]

  • Product Name : (S)-(-)-Dropropizine-d4. Pharmaffiliates. Available at: [Link]

  • Dropropizine-impurities. Pharmaffiliates. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]

Sources

Comparative

A Guide to Accuracy and Precision in (S)-(-)-Dropropizine Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the quantification of drug concentrations in biological matrices is a critical step. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the quantification of drug concentrations in biological matrices is a critical step. This guide provides an in-depth comparison of the accuracy and precision of bioanalytical methods for (S)-(-)-Dropropizine (Levodropropizine), with a focus on assays utilizing its deuterated internal standard, (S)-(-)-Dropropizine-d4. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the principles and practices that ensure reliable and reproducible results in a regulatory environment.

The Pillars of Reliable Bioanalysis: Accuracy and Precision

At the core of every robust bioanalytical method are the intertwined concepts of accuracy and precision.[1][2][3] These parameters are fundamental to the validation of methods used in pharmacokinetic, toxicokinetic, and bioequivalence studies, forming the basis for credible data submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5]

  • Accuracy refers to the closeness of the measured value to the true or nominal value.[2][3] It is a measure of the systemic error of a method.

  • Precision describes the degree of agreement among a series of individual measurements when the method is applied repeatedly.[2][3] It is a measure of the random error.

A method can be precise without being accurate, or accurate on average without being precise. The goal of a validated bioanalytical method is to be both accurate and precise, ensuring that the reported concentrations are a true reflection of the analyte's presence in the sample.

cluster_0 Low Accuracy, Low Precision cluster_1 Low Accuracy, High Precision cluster_2 High Accuracy, Low Precision cluster_3 High Accuracy, High Precision a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 c1 c2 c3 c4 c5 d1 d2 d3 d4 d5 Target True Value

Caption: Accuracy vs. Precision in Bioanalytical Measurements.

The Role of Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as (S)-(-)-Dropropizine-d4, is a cornerstone of modern bioanalytical practice, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6] An ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects. By adding a known concentration of the deuterated standard to all samples, calibration standards, and quality controls, variations during sample processing can be normalized, leading to significantly improved accuracy and precision.

Regulatory Framework for Accuracy and Precision

Regulatory bodies like the FDA and EMA have established clear guidelines for the validation of bioanalytical methods.[1][4][7] These guidelines provide a framework for demonstrating that a method is suitable for its intended purpose.[8]

According to these guidelines, accuracy and precision should be determined by replicate analysis of quality control (QC) samples at multiple concentration levels:

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[1][9]

  • Low QC: Approximately 3 times the LLOQ.

  • Medium QC: In the middle of the calibration range.

  • High QC: Near the upper limit of quantification (ULOQ).

The acceptance criteria for accuracy and precision are generally as follows:

  • Accuracy: The mean value should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.[10]

  • Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[10]

Comparative Analysis of (S)-(-)-Dropropizine Assay Performance

Several studies have reported validated LC-MS/MS methods for the quantification of Levodropropizine in biological matrices, primarily human and rat plasma. These methods serve as a benchmark for the expected performance of an assay utilizing (S)-(-)-Dropropizine-d4 as an internal standard.

Method 1: Enantioselective LC-ESI-MS/MS in Rat Plasma

One study details a method for the direct quantitation of Dropropizine enantiomers in rat plasma.[11][12] The key performance characteristics are summarized below:

ParameterLevodropropizine (LDP)Dextrodropropizine (DDP)
Linearity Range3.23–2022 ng/mL3.23–2022 ng/mL
Intra-day Precision (%CV)3.38–13.64.19–11.8
Inter-day Precision (%CV)5.11–13.88.89–10.1

Table 1: Accuracy and Precision Data from an Enantioselective LC-MS/MS Method.[11][12]

This method demonstrates good precision, with all values falling well within the accepted regulatory limits of 15% CV.

Method 2: Rapid LC-MS/MS in Human Plasma

Another study presents a rapid and sensitive method for quantifying Levodropropizine in human plasma.[13][14]

ParameterLevodropropizine
Linearity Range0.25–500 ng/mL
Intra-day Precision (%CV)< 8.1%
Inter-day Precision (%CV)< 11.5%
Accuracy87.6–112%

Table 2: Accuracy and Precision Data from a Rapid LC-MS/MS Method.[13][14]

This method exhibits excellent accuracy and precision, with the accuracy falling within the ±15% deviation from the nominal value and the precision well below the 15% CV limit.

Alternative Analytical Approaches

While LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods have been employed for the determination of Dropropizine.[15] These include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A common technique, though generally less sensitive than LC-MS/MS.[16][17]

  • Gas Chromatography (GC): Has been used for Dropropizine analysis.[16][17]

  • Spectrophotometric Methods: These methods are typically simpler and more rapid but may lack the specificity required for complex biological matrices.[18]

The accuracy and precision of these alternative methods can be satisfactory for certain applications, such as the analysis of pharmaceutical formulations. However, for bioanalytical applications requiring high sensitivity and selectivity in complex matrices like plasma, a validated LC-MS/MS method with a deuterated internal standard is superior.

Experimental Protocol: A Validated LC-MS/MS Workflow

The following protocol outlines a typical workflow for the quantification of (S)-(-)-Dropropizine in a biological matrix using (S)-(-)-Dropropizine-d4 as an internal standard. This protocol is a composite based on established methodologies and best practices.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Addition Add (S)-(-)-Dropropizine-d4 Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical bioanalytical workflow for (S)-(-)-Dropropizine.

Step-by-Step Methodology
  • Sample Thawing and Spiking:

    • Thaw plasma samples, calibration standards, and quality controls at room temperature.

    • Vortex each sample to ensure homogeneity.

    • Spike a precise volume of (S)-(-)-Dropropizine-d4 internal standard working solution into all samples, standards, and QCs, except for blank matrix samples.

  • Protein Precipitation/Liquid-Liquid Extraction:

    • Add a protein precipitating agent (e.g., acetonitrile) or an extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously to ensure thorough mixing and precipitation/extraction.

    • Centrifuge at high speed to pellet the precipitated proteins or separate the aqueous and organic layers.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant or organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitution:

    • Reconstitute the dried residue in a specific volume of the mobile phase.

    • Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted samples to autosampler vials.

    • Inject a defined volume onto the LC-MS/MS system.

    • Utilize a suitable chiral column (e.g., Chiralpak IG-3) for enantioselective separation if required.[11][12]

    • Employ a gradient or isocratic mobile phase to achieve optimal separation.

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both (S)-(-)-Dropropizine and (S)-(-)-Dropropizine-d4 in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing:

    • Integrate the chromatographic peaks for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of (S)-(-)-Dropropizine-d4 as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of (S)-(-)-Dropropizine in biological matrices. The presented data from published studies demonstrates that such methods consistently meet the stringent accuracy and precision requirements set forth by regulatory agencies. By adhering to validated protocols and understanding the fundamental principles of bioanalysis, researchers can ensure the generation of high-quality data that is essential for the successful development of new therapeutics.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Hughes, N., & Seneviratne, V. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(3), 231–237.
  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 239-249.
  • Shabir, G. A. (2003). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. Pharmaceutical Technology, 27(6), 44-54.
  • Jadhav, S. B., et al. (2019). Enantioselective LC-ESI-MS/MS determination of dropropizine enantiomers in rat plasma and application to a pharmacokinetic study. Chirality, 31(5), 384-393.
  • Sandle, T. (2023, January 11).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Jadhav, S. B., et al. (2019). Enantioselective LC-ESI-MS/MS determination of dropropizine enantiomers in rat plasma and application to a pharmacokinetic study. PubMed. [Link]

  • Viswanathan, C. T., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 567-575.
  • Tang, Y., et al. (2005). Rapid and sensitive liquid chromatography–tandem mass spectrometry method for the quantitation of levodropropizine in human plasma.
  • Machado, A. K. M. S., et al. (2020). Characteristics, Properties and Analytical Methods for Determination of Dropropizine and Levodropropizine: A Review. Critical Reviews in Analytical Chemistry, 50(4), 346-358.
  • Machado, A. K. M. S., et al. (2019). Characteristics, Properties and Analytical Methods for Determination of Dropropizine and Levodropropizine: A Review. Request PDF.
  • U.S. Food and Drug Administration. (2013).
  • Machado, A. K. M. S., et al. (2019). Characteristics, Properties and Analytical Methods for Determination of Dropropizine and Levodropropizine: A Review. Semantic Scholar.
  • Tang, Y., et al. (2005). Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma. PubMed. [Link]

  • de Sousa, F. B., & de Lourdes, M. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(11), 3173.
  • El-Didamony, A. M., & Erfan, E. A. (2010). Sensitive Spectrophotometric Method for Quantitation of Guaifenesin and Dropropizine in Their Dosage Forms. International Journal of Analytical Chemistry, 2010, 704564.

Sources

Validation

Guide to Isotopic Purity Evaluation for (S)-(-)-Dropropizine-d4 in Quantitative Bioanalysis

An objective guide to the analytical evaluation of isotopic interference in the purity analysis of (S)-(-)-Dropropizine-d4, designed for researchers, scientists, and drug development professionals. Introduction: The Impe...

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to the analytical evaluation of isotopic interference in the purity analysis of (S)-(-)-Dropropizine-d4, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Isotopic Purity in LC-MS/MS Assays

In the realm of regulated bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By mimicking the analyte's behavior during sample extraction, chromatography, and ionization, a SIL-IS like (S)-(-)-Dropropizine-d4 provides the most effective means of correcting for experimental variability. (S)-(-)-Dropropizine is a peripherally acting antitussive agent, and its accurate quantification in biological matrices is critical for pharmacokinetic and bioequivalence studies.[1][2][3]

However, the foundational assumption of this technique—that the SIL-IS does not generate a signal that interferes with the analyte, and vice-versa—can be compromised. Isotopic interference, often termed "cross-talk," can arise from two primary sources: the presence of unlabeled analyte (d0) in the SIL-IS stock and the natural isotopic abundance of elements (e.g., ¹³C) in the analyte that produce a signal at the mass of the SIL-IS.[4] This guide provides a comparative framework and actionable protocols to rigorously evaluate and quantify isotopic interference for (S)-(-)-Dropropizine-d4, ensuring the integrity of quantitative data.

Understanding the Sources of Isotopic Interference

Before delving into experimental evaluation, it is crucial to understand the causality behind potential interferences.

  • (S)-(-)-Dropropizine: Chemical Formula: C₁₃H₂₀N₂O₂; Monoisotopic Mass: 236.1579 Da.[5] The protonated precursor ion [M+H]⁺ is m/z 237.16 .

  • (S)-(-)-Dropropizine-d4: As a deuterated analog, the intended mass shift is +4 Da.[6][7] The protonated precursor ion [M+4+H]⁺ is m/z 241.19 .

Interference Type A: Analyte Contribution to the IS Channel

The unlabeled analyte, Dropropizine, is composed of atoms with naturally occurring heavier isotopes (primarily ¹³C, which has a natural abundance of ~1.1%). While the most abundant molecule contains only ¹²C, a statistical population of molecules will contain one, two, three, or more ¹³C atoms. A Dropropizine molecule containing four ¹³C atoms, or a combination of heavy isotopes adding to +4 Da, will have the same nominal mass as the d4-labeled internal standard. This can create a false signal in the internal standard's mass channel.[4]

Interference Type B: IS Contribution to the Analyte Channel

This is often the more significant and problematic source of interference. The chemical synthesis of deuterated standards is rarely perfect, resulting in a product that is not 100% isotopically pure.[8][9] The (S)-(-)-Dropropizine-d4 material will invariably contain a small percentage of the unlabeled d0 species (as well as d1, d2, d3, etc.). When the IS is added to a sample, this d0 impurity will contribute directly to the analyte's signal, leading to an overestimation of the analyte concentration. This is especially detrimental at the lower limit of quantitation (LLOQ).[10]

A Comparative Guide to Experimental Evaluation

A robust evaluation involves two key experiments designed to quantify both types of interference. We will compare two powerful mass spectrometric approaches: Multiple Reaction Monitoring (MRM) on a triple quadrupole (QqQ) mass spectrometer and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Overview

The logical flow of the evaluation process is critical. It begins with preparing high-concentration solutions of the analyte and the SIL-IS to maximize the signal of any potential interferent.

graphdot cluster_exp Experimental Analysis cluster_calc Data Processing & Calculation start Obtain Analyte and (S)-(-)-Dropropizine-d4 Lots prep Prepare High Concentration Solutions: 1. Analyte (e.g., 10,000 ng/mL) 2. IS (e.g., 1,000 ng/mL) start->prep exp_A Experiment A: Inject Analyte Solution Monitor Analyte & IS Channels prep->exp_A exp_B Experiment B: Inject IS Solution Monitor Analyte & IS Channels prep->exp_B calc_A Calculate Analyte Contribution to IS Channel (%) exp_A->calc_A calc_B Calculate IS Contribution to Analyte Channel (%) exp_B->calc_B decision Interference < Acceptance Criteria? (e.g., <5% of LLOQ response) calc_A->decision calc_B->decision accept Accept IS Lot for Bioanalytical Use decision->accept Yes reject Reject IS Lot or Implement Correction Factors decision->reject No

Sources

Comparative

Comparative Stability Guide: (S)-(-)-Dropropizine-d4 vs. (R)-(+)-Dropropizine-d4

Executive Summary In the development of quantitative assays for Levodropropizine (the active (S)-enantiomer antitussive), the selection of an Internal Standard (IS) is a critical decision point governed by ICH M10 guidel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quantitative assays for Levodropropizine (the active (S)-enantiomer antitussive), the selection of an Internal Standard (IS) is a critical decision point governed by ICH M10 guidelines.[1] While (S)-(-)-Dropropizine-d4 and (R)-(+)-Dropropizine-d4 possess identical thermodynamic stability in achiral environments, their performance diverges significantly in chiral bioanalytical workflows.

This guide objectively compares these two deuterated standards. The core finding is that while chemical stability is equivalent, methodological stability favors the (S)-(-)-d4 enantiomer for Levodropropizine assays. The (S)-d4 variant ensures co-elution in chiral chromatography, compensating for matrix effects more accurately than its (R)-d4 counterpart. Furthermore, literature confirms that Dropropizine undergoes negligible chiral inversion in vivo, simplifying the stability profile but reinforcing the need for enantiopure standards to prevent assay interference.

Chemical & Isotopic Profile

Before assessing stability, the structural integrity of the isotopes must be defined. The stability of a deuterated standard is heavily dependent on the position of the deuterium label.

Feature(S)-(-)-Dropropizine-d4(R)-(+)-Dropropizine-d4
CAS Number 2514953-45-6 (Generic d4)N/A (Rarely isolated as pure IS)
Chemical Name (2S)-3-(4-Phenyl-d4-1-piperazinyl)-1,2-propanediol(2R)-3-(4-Phenyl-d4-1-piperazinyl)-1,2-propanediol
Label Position Typically Phenyl Ring (C2, C3, C5, C6)Typically Phenyl Ring (C2, C3, C5, C6)
Chiral Center C2 (S-configuration)C2 (R-configuration)
Thermodynamic Stability High (Identical)High (Identical)
Primary Application Homotopic IS for LevodropropizineHeterotopic IS (or for Racemic assays)

Critical Insight: The deuterium label is typically placed on the phenyl ring rather than the chiral center or the piperazine ring adjacent to nitrogens. This placement prevents Deuterium-Hydrogen Exchange (DHX) in protic solvents, ensuring the mass shift (+4 Da) remains stable during storage and extraction.

Comparative Stability Analysis

A. Thermodynamic & Chemical Stability (In Vitro)

In achiral solvents (Methanol, DMSO, Acetonitrile) and under standard storage conditions (-20°C), both enantiomers exhibit identical degradation profiles.

  • Hydrolysis: Both are stable at neutral pH. Extreme acidic conditions (pH < 1) combined with high heat may induce degradation of the piperazine linkage, but this occurs at the same rate for both (S) and (R).

  • Oxidation: The secondary amine in the piperazine ring is susceptible to N-oxidation. Both enantiomers require storage under inert gas (Nitrogen/Argon) to prevent N-oxide formation.

B. Stereochemical Stability (Racemization Risk)

For a chiral drug, the risk of the IS racemizing (converting from S to R or vice versa) is a major threat to data integrity.

  • Mechanism: Dropropizine contains a secondary alcohol at the chiral center. Racemization would require a harsh mechanism (e.g., SN1 pathway via carbocation formation or strong base-catalyzed proton abstraction).

  • Experimental Evidence: Studies on Dropropizine pharmacokinetics in rats indicate no significant chiral inversion in vivo or in vitro (Gabani et al., 2019).[2]

C. Methodological Stability (The "Retentive" Difference)

This is the most distinct differentiator. In Chiral LC-MS/MS methods—which are required to distinguish Levodropropizine from potential (R)-impurities—the two standards behave differently.

  • (S)-(-)-Dropropizine-d4: Co-elutes exactly with the analyte (Levodropropizine). It experiences the exact same matrix suppression/enhancement at that specific retention time. Verdict: Superior Stability.

  • (R)-(+)-Dropropizine-d4: Elutes at a different time (depending on the chiral column selectivity). It may elute in a region with different matrix effects. Verdict: Inferior Stability for (S)-drug quantification.

Visualizing the Stability Workflow

The following diagram outlines the decision logic and stability testing workflow required to validate these standards according to ICH M10.

StabilityWorkflow Start Select Internal Standard (IS) CheckLabel Verify Label Position (Avoid Exchangeable H) Start->CheckLabel Branch Method Type? CheckLabel->Branch Achiral Achiral LC Method (S & R Co-elute) Branch->Achiral Racemic Assay Chiral Chiral LC Method (S & R Separate) Branch->Chiral Enantioselective Assay Stress Stress Testing (Acid/Base/Oxidation) Achiral->Stress Test_S Use (S)-d4 (Homotopic IS) Chiral->Test_S Preferred Test_R Use (R)-d4 (Heterotopic IS) Chiral->Test_R Risky Test_S->Stress Test_R->Stress Result1 Pass: Identical RT Compensates Matrix Effect Stress->Result1 Using (S)-d4 Result2 Fail: Different RT Matrix Effect Variation Stress->Result2 Using (R)-d4

Caption: Decision matrix for Internal Standard selection based on chromatographic method type. Note that in chiral methods, using the enantiomeric IS ((R)-d4) introduces risks regarding matrix effect compensation.

Experimental Protocols

To validate the stability and suitability of (S)-(-)-Dropropizine-d4, the following protocols should be executed.

Protocol A: Isotopic Purity & Exchange Stability

Objective: Ensure the deuterium label does not exchange with solvent protons.

  • Preparation: Prepare a 10 µg/mL solution of (S)-(-)-Dropropizine-d4 in Methanol-d4 (control) and Methanol/Water (50:50, test).

  • Incubation: Store at Room Temperature for 24 hours.

  • Analysis: Infuse directly into MS (ESI+). Monitor the molecular ion cluster.

  • Acceptance: The abundance of the M+4 peak should not decrease by >1% relative to the M+0 peak in the aqueous mixture compared to the deuterated solvent control.

Protocol B: Chiral Stability (Racemization Check)

Objective: Confirm (S)-d4 does not convert to (R)-d4 under processing conditions.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Sample Prep: Spike (S)-(-)-Dropropizine-d4 into human plasma. Perform Liquid-Liquid Extraction (LLE) using Diethyl Ether. Evaporate and reconstitute.

  • Stress: Subject one set of samples to 40°C for 4 hours before extraction.

  • Detection: LC-MS/MS (MRM transition m/z 241.2 → 154.1 for d4-IS).

  • Acceptance: No peak should appear at the retention time of the (R)-enantiomer (typically separated by >1.5 mins).

Metabolic Stability Overview

While this guide focuses on chemical stability, researchers using these standards for DMPK (Drug Metabolism and Pharmacokinetics) studies must understand the biological context.

ParameterLevodropropizine (S)Dextrodropropizine (R)Implication for IS
Metabolic Rate Similar to (R) in ratsSimilar to (S) in ratsIS concentration remains stable relative to analyte.
Chiral Inversion NegligibleNegligible(S)-d4 will not metabolically convert to (R)-d4 during long incubations.
Protein Binding ~81.5%~85.9%Slight difference suggests (S)-d4 is the better surrogate for recovery correction.

Data Source: Gabani et al., Xenobiotica (2019).

Conclusion

For the quantification of Levodropropizine, (S)-(-)-Dropropizine-d4 is the superior internal standard.

  • Chemical Stability: Equivalent to (R)-d4.

  • Stereochemical Stability: Robust (no racemization).

  • Analytical Performance: Only (S)-d4 guarantees co-elution in chiral assays, satisfying ICH M10 requirements for matrix effect compensation.

Recommendation: Use (S)-(-)-Dropropizine-d4 for all regulated bioanalytical methods targeting Levodropropizine. Reserve (R)-(+)-Dropropizine-d4 only for assays specifically quantifying the (R)-impurity or racemic mixtures where chiral separation is not employed.

References

  • Gabani, B. B., et al. (2019). "Stereoselective pharmacokinetics and tissue distribution of levodropropizine after administration of pure levodropropizine and the rac-dropropizine to Sprague–Dawley rats."[3][4][5] Xenobiotica.

  • European Medicines Agency (EMA). (2022). "ICH guideline M10 on bioanalytical method validation and study sample analysis."

  • PubChem. (n.d.). "Dropropizine Compound Summary." National Library of Medicine.

  • Tagliabue, A., et al. (1995). "Efficacy and tolerability of levodropropizine and dropropizine in children with non-productive cough." Journal of International Medical Research.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-(-)-Dropropizine-d4

Topic: Audience: Researchers, Scientists, and Bioanalytical Chemists. Executive Safety & Technical Summary (S)-(-)-Dropropizine-d4 is a stable isotope-labeled isotopologue of Levodropropizine, primarily used as an intern...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Bioanalytical Chemists.

Executive Safety & Technical Summary

(S)-(-)-Dropropizine-d4 is a stable isotope-labeled isotopologue of Levodropropizine, primarily used as an internal standard in LC-MS/MS quantification. While its pharmacological parent is a non-opioid antitussive, the deuterated standard presents a dual-risk profile: Occupational Health (Acute Toxicity/Irritation) and Analytical Integrity (Isotopic dilution and cross-contamination).

  • CAS (Parent): 99291-25-5 (Levodropropizine)[1][2][3][4]

  • Hazard Classification: Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[4][5] 2A.

  • Critical H-Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4][5]

  • Operational Priority: Prevent inhalation of dry powder and protect the hygroscopic standard from atmospheric moisture and nuclease/keratin contamination.

Risk-Based PPE Matrix

Protective ZoneWeighing & Solid Handling (High Risk)Solution Preparation & Dilution (Moderate Risk)Technical Rationale & Causality
Respiratory N95 / P100 Respirator (if outside hood) or Fume Hood (Primary)Surgical Mask (Standard)Causality: Micronized pharmaceutical powders are easily aerosolized by static. Inhalation poses immediate mucosal absorption risks [1].
Hand Protection Double Nitrile Gloves (Outer: 4-5 mil; Inner: 2-3 mil)Single Nitrile Gloves (4 mil, accelerator-free)Trustworthiness: Double gloving allows the outer layer to be shed immediately upon contamination, preserving the clean inner layer for instrument contact [2].
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses (with side shields)Logic: Powders can bypass safety glasses via air currents. Solutions pose splash risks.
Body Defense Tyvek® Lab Coat (Anti-static, cuffed)Cotton/Poly Lab Coat (Clean, buttoned)Insight: Cotton sheds fibers that can introduce background noise in high-sensitivity MS. Tyvek prevents static buildup which scatters expensive d4 powder.
Footwear Closed-toe, non-perforatedClosed-toe, non-perforatedStandard barrier protection against dropped vials or spills.

Operational Protocol: The "Clean-Trace" Workflow

This protocol is designed to be a self-validating system : if followed, it minimizes both exposure and data variance.

Phase 1: Pre-Operational Setup
  • Static Neutralization: Place an ionizing bar or anti-static gun near the analytical balance. Deuterated standards are often dry and prone to "flying" due to electrostatic repulsion.

  • Environment Check: Verify Fume Hood face velocity is between 0.3 – 0.5 m/s (60–100 fpm) . Too high creates turbulence; too low fails to contain.

Phase 2: Donning Sequence (Critical for Contamination Control)
  • Wash Hands: Remove skin oils (keratins) that cause MS background noise.

  • Gown Up: Don lab coat. Ensure cuffs cover wrists completely.

  • Primary Gloves: Don inner gloves (tucked under lab coat cuffs).

  • Secondary Gloves: Don outer gloves (pulled over lab coat cuffs). This creates a "shingle effect" where spills run off, not into, the sleeve.

Phase 3: Handling & Solubilization
  • Vial Opening: Tap the vial gently on a padded surface to settle the powder. Open slowly to equalize pressure.

  • Weighing: Use a dedicated micro-spatula. Do not return excess powder to the stock vial; this introduces moisture and degrades isotopic purity.

  • Solvent Addition: Add solvent (typically Methanol or Acetonitrile) immediately after weighing to trap the powder.

  • Doffing Outer Gloves: Once the stock solution is capped, remove outer gloves using the "beak method" (pinch and pull) to avoid touching the outer surface.

Visualization: Workflow & Logic

The following diagram illustrates the critical control points (CCPs) for handling (S)-(-)-Dropropizine-d4, linking safety actions to analytical outcomes.

G cluster_safety Critical Control Zone (Fume Hood) Storage Storage (-20°C, Desiccated) Equilibration Equilibration (Room Temp, 30 min) Storage->Equilibration Prevent Condensation Weighing Weighing (Anti-Static Env) Equilibration->Weighing PPE: Double Glove Solubilization Solubilization (Immediate Solvent Add) Weighing->Solubilization Trap Dust Waste Disposal (RCRA - Incineration) Weighing->Waste Contaminated PPE Analysis LC-MS/MS Analysis Solubilization->Analysis Dilution Solubilization->Waste Excess Stock

Caption: Workflow logic for (S)-(-)-Dropropizine-d4. Red Diamond indicates the highest risk for inhalation and static loss. The dashed red box represents the engineering control boundary.

Emergency Response & Disposal

Spill Management
  • Dry Spill (Powder): Do not sweep (creates aerosols). Cover with a damp paper towel (methanol-dampened is preferred for solubility) to wet the powder, then wipe up.

  • Wet Spill (Solution): Absorb with vermiculite or specific organic solvent spill pads.

  • Skin Exposure: Wash with soap and water for 15 minutes. Avoid organic solvents (like ethanol) on skin, as they may enhance transdermal absorption of the drug [3].

Disposal (Cradle-to-Grave)

Deuterated pharmaceutical standards must never be flushed down the drain.

  • Classification: Treat as Hazardous Pharmaceutical Waste (RCRA).

  • Segregation: Collect in "Blue Bin" (Non-RCRA hazardous) or "Black Bin" (RCRA Hazardous) depending on local solvent content (e.g., if dissolved in Methanol, it is Ignitable Waste D001) [4].

  • Destruction: High-temperature incineration is the only validated method to ensure complete destruction of the pharmacophore.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450).[6] United States Department of Labor. [Link]

  • National Institutes of Health (NIH). (2023). Guidelines for Personal Protective Equipment in Research Laboratories. NIH Office of Research Services. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.